molecular formula C9H8F3NO2 B2713424 3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine CAS No. 2411242-03-8

3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine

Cat. No.: B2713424
CAS No.: 2411242-03-8
M. Wt: 219.163
InChI Key: XBIONBGDKUYPOA-UHFFFAOYSA-N
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Description

3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and an oxiran-2-ylmethoxy (epoxide-containing methoxy) group at the 3-position. This compound is structurally distinct due to the combination of these groups, which may influence its physicochemical properties, synthetic utility, and applications in pharmaceuticals or agrochemicals .

Properties

IUPAC Name

3-(oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-1-7(3-13-2-6)14-4-8-5-15-8/h1-3,8H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIONBGDKUYPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CN=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine typically involves the reaction of 3-hydroxy-5-(trifluoromethyl)pyridine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Diols are the major products formed from the oxidation of the oxirane ring.

    Reduction: Alcohols are the primary products of reduction reactions.

    Substitution: Substituted pyridine derivatives are formed through nucleophilic substitution.

Scientific Research Applications

3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine involves its reactivity with various biological molecules. The oxirane ring can react with nucleophiles such as amino acids, leading to the formation of covalent bonds. This reactivity can be exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine and related pyridine derivatives:

Compound Name Substituents (Position) Key Functional Groups Reactivity/Applications Reference
3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine -CF₃ (5), -OCH₂(epoxide) (3) Epoxide, trifluoromethyl Potential crosslinking, drug synthesis N/A
3-Chloro-5-(trifluoromethyl)pyridine -CF₃ (5), -Cl (3) Chloro, trifluoromethyl Agrochemical intermediates
3-Methoxy-5-(trifluoromethyl)pyridin-2-amine -CF₃ (5), -OCH₃ (3), -NH₂ (2) Methoxy, amine, trifluoromethyl Pharmaceutical building block
2-Chloro-5-(trifluoromethyl)pyridine -CF₃ (5), -Cl (2) Chloro, trifluoromethyl Pesticide synthesis (e.g., pyridalyl)
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate -CF₃ (5), -Cl (3), -COOCH₃ (2) Ester, chloro, trifluoromethyl Synthetic intermediate

Key Observations :

  • Trifluoromethyl Group : Present in all compounds, this group enhances electron-withdrawing effects, influencing reactivity and stability .
  • Epoxide vs. Chloro/Methoxy : The epoxide in the target compound offers unique ring-opening reactivity, unlike the inert chloro or methoxy groups in analogs .
  • Positional Effects : Substituent positions (e.g., 2 vs. 3) significantly alter steric and electronic properties. For example, 2-chloro derivatives are common in pesticides, while 3-substituted analogs are explored in pharmaceuticals .

Physical Properties

Data from analogs suggest trends in melting points, solubility, and purity:

Compound Name Melting Point (°C) Purity (%) Solubility (Lipophilic vs. Polar) Reference
3-Chloro-2-(3-nitro-4-benzyloxyphenyl)-5-CF₃-pyridine (7e) 122.1–124.8 >97 Low (lipophilic)
3-Chloro-2-(4-benzyloxy-3-CF₃-phenyl)-5-CF₃-pyridine (7f) 73.3–75.1 >97 Moderate
3-Methoxy-5-(trifluoromethyl)pyridin-2-amine Not reported >95 Moderate (polar amine group)
2-Chloro-5-(trifluoromethyl)pyridine 28–31 >97 High (volatile liquid)

Key Observations :

  • Melting Points: Compounds with nitro or bulky aromatic groups (e.g., 7e) exhibit higher melting points due to increased crystallinity .
  • Solubility : Trifluoromethyl groups generally enhance lipophilicity, but polar substituents (e.g., amine in ) improve aqueous solubility.

Biological Activity

3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine, a compound with a unique chemical structure, has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C10_{10}H8_{8}F3_3N1_1O1_1
  • CAS Number : 2411242-03-8

This compound features a pyridine ring substituted with a trifluoromethyl group and an epoxide moiety, which may contribute to its reactivity and biological interactions.

Target of Action

3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine interacts with various biological targets. The trifluoromethyl group is known to enhance lipophilicity, potentially increasing membrane permeability and allowing for better interaction with cellular targets.

Mode of Action

The compound's epoxide functionality suggests that it may undergo nucleophilic attack by biological macromolecules, leading to modifications that can alter cellular functions. This mechanism is common among compounds containing epoxide groups, which can react with nucleophiles such as proteins and nucleic acids.

Biochemical Pathways

The biological activity of this compound may involve several biochemical pathways:

  • Cell Signaling : It may modulate signaling pathways related to cell proliferation and apoptosis.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways could lead to altered cellular metabolism.
  • Antioxidant Activity : The presence of the trifluoromethyl group might enhance antioxidant properties, providing protective effects against oxidative stress.

Antitumor Activity

Research has indicated that compounds similar to 3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine exhibit significant antitumor properties. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study showed that pyridine derivatives could reduce cell viability in glioblastoma cells significantly .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar pyridine derivatives have demonstrated effectiveness against various bacterial strains, indicating that 3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine may also possess such properties.

Case Studies

  • Antitumor Efficacy
    A study tested several pyridine derivatives for their cytotoxicity against human cancer cell lines. The results indicated that certain modifications led to increased potency against glioblastoma multiforme cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Toxicological Assessment
    Another case highlighted the toxicological profile of related trifluoromethyl pyridines, noting incidents of methemoglobinemia after exposure. This underscores the need for careful evaluation of safety profiles when considering therapeutic applications .

Q & A

How can Pd-catalyzed C–H bond arylation be optimized for introducing aryl groups to 3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine?

Answer:
Pd-catalyzed C–H arylation requires careful selection of ligands, solvents, and directing groups. For example, studies on analogous trifluoromethylpyridines (e.g., 2-arylpyridines) show that electron-deficient ligands like BrettPhos enhance reactivity at the C3/C5 positions of the pyridine ring . Key steps include:

  • Pre-activation : Use directing groups (e.g., pyridine N-oxide) to facilitate regioselective C–H activation.
  • Catalytic system : Optimize Pd(OAc)₂ with ligands (e.g., SPhos or Xantphos) in toluene/DMF at 100–120°C.
  • Aryl donors : Employ aryl iodides or bromides with electron-withdrawing substituents for improved coupling efficiency.
  • Epoxide stability : Ensure reaction conditions (e.g., neutral pH, low moisture) preserve the oxirane moiety. Post-reaction characterization via 19F^{19}\text{F} NMR and X-ray crystallography can confirm regiochemistry .

What strategies enable functionalization of the oxirane and pyridine moieties via substitution reactions?

Answer:
The oxirane ring and pyridine’s chlorine/trifluoromethyl groups offer distinct reactivity:

  • Oxirane ring-opening : Use nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., THF, DCM) with Lewis acids (e.g., BF₃·Et₂O) to generate β-substituted alcohols. For regioselectivity, steric effects dominate: nucleophiles attack the less hindered carbon .
  • Pyridine substitution : Replace chlorine via SNAr with KOtBu/NaN₃ in DMSO at 60°C. Trifluoromethyl groups are inert under these conditions but can be modified via radical pathways (e.g., photoredox catalysis with Ru(bpy)₃²⁺) .
  • Coupling reactions : Suzuki-Miyaura cross-coupling at the chlorinated position using Pd(dppf)Cl₂ and aryl boronic acids in dioxane/H₂O .

How can researchers design experiments to study photophysical properties of Ir(III) complexes derived from this compound?

Answer:
The compound’s pyridine-epoxide structure can serve as a cyclometalating ligand for Ir(III) complexes. Key experimental steps:

  • Ligand synthesis : React 3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine with IrCl₃·nH₂O in ethylene glycol at 150°C under argon.
  • Ancillary ligand selection : Pair with high-triplet-energy ligands (e.g., 2-(3-trifluoromethyl-1H-pyrazol-5-yl)pyridine) to blue-shift emission .
  • Photophysical analysis : Measure luminescence quantum yields (integrating sphere), lifetime (time-correlated single-photon counting), and HOMO-LUMO gaps (cyclic voltammetry and DFT calculations). Conflicting data on emission efficiency can arise from solvent polarity or ligand isomerism; use temperature-dependent spectroscopy to resolve discrepancies .

What challenges arise in multi-step synthesis of this compound, and how can they be mitigated?

Answer:
Multi-step routes (e.g., via halogenation or trifluoromethylation) face issues such as:

  • Low yields in trifluoromethylation : Use Umemoto’s reagent (trifluoromethyl sulfonium salts) or CuCF₃ for direct CF₃ introduction at the pyridine’s C5 position .
  • Epoxide formation : Optimize epoxidation of allyl ether precursors with mCPBA in DCM at 0°C. Competing diol formation can be minimized by controlling stoichiometry (1:1.05 alkene:mCPBA) .
  • Purification challenges : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (MeOH/H₂O) to separate regioisomers. LC-MS and 1H^{1}\text{H}-19F^{19}\text{F} HOESY NMR aid in structural validation .

How should researchers resolve contradictions in spectroscopic data during derivative characterization?

Answer:
Contradictions (e.g., unexpected 19F^{19}\text{F} NMR shifts or MS fragmentation patterns) require a systematic approach:

  • Reproducibility checks : Verify reaction conditions (e.g., trace moisture in Pd catalysis) and purity of intermediates.
  • Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to assign proton environments. For fluorinated compounds, 19F^{19}\text{F}-13C^{13}\text{C} HMBC clarifies CF₃ group connectivity .
  • Computational validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes. For ambiguous NOEs (e.g., epoxide stereochemistry), molecular docking or X-ray analysis is critical .
  • Controlled degradation : Hydrolyze epoxide under acidic conditions and analyze products via GC-MS to confirm regiochemistry .

What methodologies assess the biological activity of derivatives in medicinal chemistry studies?

Answer:
Derivatives with modified epoxide or pyridine groups are screened as enzyme inhibitors or receptor ligands:

  • In vitro assays : Test kinase inhibition (e.g., EGFR) using fluorescence polarization or ADP-Glo™ assays. For agrochemical potential, evaluate herbicidal activity in Arabidopsis thaliana models .
  • Metabolic stability : Incubate compounds with liver microsomes (human/rat) and quantify remaining parent compound via LC-HRMS. The trifluoromethyl group enhances metabolic resistance .
  • Toxicity profiling : Use MTT assays on HEK293 cells. Conflicting cytotoxicity data may arise from epoxide reactivity; compare with non-epoxide analogs to isolate effects .

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